molecular formula C19H16F3N3O2S B2783809 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 851132-50-8

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2783809
CAS No.: 851132-50-8
M. Wt: 407.41
InChI Key: JIKPGZIYJCIEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 6242-94-0) is an acetamide derivative featuring a 3-methoxyphenyl-substituted imidazole core linked via a sulfanyl bridge to an N-[3-(trifluoromethyl)phenyl]acetamide moiety. The compound’s synthesis likely involves coupling reactions between imidazole-thiol intermediates and activated acetamide precursors, as seen in analogous syntheses .

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c1-27-16-7-3-6-15(11-16)25-9-8-23-18(25)28-12-17(26)24-14-5-2-4-13(10-14)19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKPGZIYJCIEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Studies have indicated that imidazole derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Research suggests that the trifluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells.
  • Antimicrobial Properties
    • The imidazole ring is a well-known scaffold in the development of antimicrobial agents. This compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens. Preliminary results indicate that it may inhibit the growth of resistant strains, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Effects
    • Research into the anti-inflammatory properties of imidazole derivatives has highlighted their potential in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease.

Pharmacological Insights

  • Mechanism of Action
    • The mechanism by which this compound exerts its biological effects involves the modulation of specific signaling pathways associated with cell survival and apoptosis. It is hypothesized that the compound interacts with key enzymes or receptors involved in these pathways, leading to altered cellular responses.
  • Bioavailability and Pharmacokinetics
    • Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies are ongoing to assess its absorption, distribution, metabolism, and excretion (ADME) properties, which will inform dosage regimens and potential side effects.

Case Studies

Study FocusFindingsReference
Anticancer ActivityIn vitro studies demonstrated a significant reduction in cell viability in breast cancer cell lines treated with the compound.
Antimicrobial EfficacyThe compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA).
Anti-inflammatory PotentialAnimal models indicated reduced inflammation markers after administration of the compound.

Mechanism of Action

The mechanism of action of 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The methoxyphenyl and trifluoromethylphenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogs and their key differences:

Compound Name Core Heterocycle Substituent Modifications Key Features/Effects Reference
2-{[1-(3-Methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (Target) Imidazole 3-Methoxyphenyl on imidazole; 3-(trifluoromethyl)phenyl on acetamide Balanced lipophilicity (logP ~3.5*); potential for hydrogen bonding via sulfanyl and amide groups
N-(4-Chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide Imidazole 4-Chlorophenyl on acetamide; additional 4-methoxyphenyl on imidazole Increased steric bulk; higher molecular weight (517.95 g/mol vs. 451.43 g/mol*); enhanced lipophilicity
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Thiadiazole Thiadiazole replaces imidazole; 4-fluorophenyl on acetamide; methylsulfanyl on thiadiazole Reduced aromaticity; altered electronic profile; potential for improved metabolic stability
2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide Indole Indole replaces imidazole; sulfonyl bridge replaces sulfanyl; 2-(trifluoromethyl)phenyl Increased polarity (sulfonyl group); altered binding affinity due to indole’s planar structure

*Estimated properties based on structural analogs.

Physicochemical and Electronic Properties

  • The methoxy group moderates this effect by introducing mild polarity .
  • Electronic Effects : The 3-methoxyphenyl group donates electrons via resonance, while the trifluoromethyl group withdraws electrons inductively. This combination may optimize interactions with hydrophobic pockets and polar residues in biological targets .
  • Hydrogen Bonding: The sulfanyl and acetamide groups serve as hydrogen bond donors/acceptors, critical for target engagement. Sulfonyl analogs (e.g., indole derivative in ) exhibit stronger hydrogen-bonding capacity but reduced metabolic stability.

Biological Activity

The compound 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, which includes an imidazole ring and various functional groups, suggests a range of interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16F3N3O3SC_{19}H_{16}F_3N_3O_3S, and its IUPAC name is This compound . The presence of trifluoromethyl and methoxy groups contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit various enzymes, modulating their activity and affecting metabolic pathways.
  • Receptor Interaction : It can bind to receptors, influencing signal transduction pathways that are crucial for cellular responses.
  • Gene Expression Modulation : The compound may affect transcription factors or other regulators of gene expression, leading to changes in protein synthesis.

Biological Activity Overview

Activity TypeDescription
Antimicrobial Exhibits activity against various bacterial strains, potentially useful in treating infections.
Anticancer Shows promise in inhibiting cancer cell proliferation in vitro, suggesting potential as an anticancer agent.
Anti-inflammatory May reduce inflammation markers in cellular models, indicating potential therapeutic use in inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations. This suggests potential utility in developing new antibiotics .
  • Anticancer Potential :
    • In vitro studies indicated that the compound inhibits the growth of breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Effects :
    • Research highlighted that treatment with this compound reduced levels of pro-inflammatory cytokines (TNF-α and IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential for managing inflammatory conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other imidazole derivatives:

Compound NameStructure FeaturesBiological Activity
Compound AImidazole ring with halogen substituentsModerate antimicrobial activity
Compound BImidazole ring with alkyl groupsHigh anticancer potency
Target CompoundImidazole ring with methoxy & trifluoromethyl groupsBroad-spectrum antimicrobial & anticancer effects

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Basic Research Question
The compound’s synthesis involves multi-step reactions, including imidazole ring formation, sulfanyl linkage introduction, and acetamide coupling. Key challenges include moderate yields (30–50%) due to competing side reactions and purification difficulties . To optimize:

  • Reaction Conditions : Use mild bases (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce byproducts .
  • Catalysts : Zeolite (Y-H) or pyridine can enhance cyclization efficiency, as demonstrated in analogous imidazole-acetamide syntheses .
  • Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization in ethanol to isolate high-purity product .

What experimental strategies are recommended to resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Advanced Research Question
Discrepancies in IC50 values (e.g., 5–50 µM for anti-inflammatory activity in similar compounds) may arise from assay conditions or structural nuances . To address:

  • Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity, ELISA for inflammatory markers) with positive controls (e.g., doxorubicin for anticancer activity) .
  • Structural Confirmation : Verify compound identity via NMR and HRMS to rule out impurities affecting bioactivity .
  • Comparative Studies : Benchmark against structurally analogous compounds (e.g., trifluoromethylphenyl derivatives) to isolate substituent-specific effects .

How can computational tools predict this compound’s interaction with biological targets?

Advanced Research Question
Computational methods are critical for rational drug design:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets like COX-2 or EGFR, leveraging the trifluoromethyl group’s hydrophobicity and the sulfanyl moiety’s hydrogen-bonding potential .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on key residues (e.g., Ser530 in COX-2) .
  • QSAR Models : Train models on imidazole derivatives’ bioactivity data to predict optimal substituents (e.g., methoxyphenyl vs. chlorophenyl) for enhanced potency .

What methodologies are suitable for establishing structure-activity relationships (SAR) for this compound?

Advanced Research Question
SAR studies require systematic structural modifications and functional assays:

  • Core Modifications : Synthesize analogs with variations in the imidazole ring (e.g., methyl substitution at N1) or acetamide chain (e.g., fluorophenyl vs. trifluoromethylphenyl) .
  • Bioisosteric Replacement : Replace the sulfanyl group with carbonyl or methylene to evaluate impact on target affinity .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors, aromatic rings) using Discovery Studio .

How should researchers design experiments to assess metabolic stability and toxicity?

Basic Research Question
Preclinical assessment involves:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to calculate half-life .
  • CYP Inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates to predict drug-drug interactions .
  • Acute Toxicity : Perform OECD 423 tests in rodents, focusing on hepatorenal biomarkers (ALT, creatinine) .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Basic Research Question
Scaling requires balancing efficiency and reproducibility:

  • Flow Chemistry : Implement continuous flow systems for imidazole cyclization to enhance heat transfer and reduce reaction time .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and adjust conditions dynamically .

How can contradictory data on antimicrobial vs. anticancer activity be reconciled?

Advanced Research Question
Divergent activities may reflect target selectivity or assay variability:

  • Dual-Activity Profiling : Test against both cancer cell lines (e.g., MCF-7, A549) and microbial strains (e.g., S. aureus, C. albicans) under identical conditions .
  • Mechanistic Studies : Use transcriptomics to identify upregulated pathways (e.g., apoptosis genes in cancer vs. cell wall synthesis in microbes) .
  • Structural Analysis : Compare with bifunctional analogs (e.g., pyrazole-imidazole hybrids) to determine if activity is scaffold-dependent .

What analytical techniques are essential for characterizing this compound’s stability under physiological conditions?

Basic Research Question
Stability studies ensure reliable bioactivity

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, then analyze degradation products via UPLC-PDA .
  • Thermal Analysis : Perform TGA/DSC to determine melting points and identify polymorphic transitions affecting solubility .
  • Light Sensitivity : Store samples in amber vials and monitor photodegradation using UV-Vis spectroscopy .

How can researchers validate the selectivity of this compound for a target enzyme over isoforms?

Advanced Research Question
Selectivity is critical to minimize off-target effects:

  • Kinetic Assays : Measure IC50 against isoform panels (e.g., COX-1 vs. COX-2) using fluorogenic substrates .
  • Crystallography : Resolve co-crystal structures with targets (e.g., PDB: 5KIR for COX-2) to identify binding-site differences .
  • Proteome-Wide Profiling : Use affinity pull-down assays with SILAC labeling to detect off-target interactions .

What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?

Advanced Research Question
PK studies guide dosing regimens:

  • Rodent Models : Administer IV/oral doses to Sprague-Dawley rats and calculate bioavailability via AUC0–24h .
  • Tissue Distribution : Use LC-MS/MS to quantify compound levels in liver, kidney, and tumor tissues .
  • Metabolite ID : Collect bile/urine and analyze metabolites using HRMS/MS to map metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.